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Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for the

natural product Santonin. It is intended for researchers, scientists, and professionals in the field

of drug development and natural product chemistry. This document summarizes key Nuclear

Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, details the experimental

protocols for data acquisition, and presents a generalized workflow for the spectroscopic

analysis of such compounds. It is important to note that the query for "Santin" likely refers to

the well-known sesquiterpene lactone, Santonin, for which spectroscopic data is available and

presented herein.

Spectroscopic Data
The following tables summarize the key ¹H and ¹³C NMR chemical shift assignments and mass

spectrometry data for Santonin.

Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR Spectroscopic Data for Santonin
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Atom ID Chemical Shift (ppm)

H19 1.2842

H20 1.2842

H21 1.2842

H22 2.1389

H23 2.1389

H24 2.1389

H25 1.3352

H26 1.3352

H27 1.3352

H28 1.7009

H29 2.0411

H30 6.698

H31 1.5308

H32 1.9178

H33 6.257

H34 2.4365

H35 1.8234

H36 4.8078

Data sourced from the Biological Magnetic Resonance Bank (BMRB), entry bmse001233.[1]

Table 2: ¹³C NMR Spectroscopic Data for Santonin
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Atom ID Chemical Shift (ppm)

C1 12.5102

C2 10.9286

C3 25.147

C4 23.0718

C5 154.8988

C6 37.8204

C7 125.8925

C8 41.0136

C9 128.7368

C10 53.5044

C11 186.3356

C12 150.947

C13 81.3968

C14 177.6249

C15 41.3487

Data sourced from the Biological Magnetic Resonance Bank (BMRB), entry bmse001233.[1]

Mass Spectrometry (MS) Data
While a specific mass spectrum for Santonin was not found in the initial search, the molecular

formula of Santonin is C₁₅H₁₈O₃. The expected monoisotopic mass would be approximately

246.1256 g/mol . Mass spectrometry techniques such as Electrospray Ionization (ESI) would

likely show a prominent ion corresponding to [M+H]⁺ at m/z 247.1329.

Experimental Protocols
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The following protocols are based on the experimental details provided for the NMR data in the

Biological Magnetic Resonance Bank.[1]

Sample Preparation
A 100mM sample of (-)-alpha-Santonin was prepared in Chloroform-d (CDCl₃) with

Tetramethylsilane (TMS) as an internal reference standard.

NMR Data Acquisition
All NMR experiments were conducted at a temperature of 298K on a Bruker Avance III

spectrometer operating at a proton frequency of 500MHz.[1] The following experiments were

performed:

1D ¹H NMR: Standard one-dimensional proton NMR spectrum.

1D ¹³C NMR: Standard one-dimensional carbon NMR spectrum.

DEPT90 and DEPT135: Distortionless Enhancement by Polarization Transfer experiments

were used to differentiate between CH, CH₂, and CH₃ groups.

2D ¹H-¹H COSY: Correlation Spectroscopy was used to identify proton-proton couplings.

2D ¹H-¹H TOCSY: Total Correlation Spectroscopy was used to identify protons belonging to

the same spin system.

2D ¹H-¹³C HSQC: Heteronuclear Single Quantum Coherence was used to correlate protons

to their directly attached carbons.

2D ¹H-¹³C HMBC: Heteronuclear Multiple Bond Correlation was used to identify long-range

correlations between protons and carbons.

2D ¹H-¹³C HSQC-TOCSY-ADIA: An advanced HSQC experiment incorporating TOCSY for

extended correlation information.
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As no specific signaling pathways involving Santonin were readily available, a generalized

experimental workflow for the spectroscopic analysis of a natural product is presented below.

Isolation & Purification
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Click to download full resolution via product page

Caption: Workflow for the isolation and structural elucidation of Santonin.

This diagram illustrates the typical process, starting from the natural source, through extraction

and purification, followed by spectroscopic analysis using Mass Spectrometry and various NMR

techniques, and culminating in the elucidation and verification of the chemical structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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